molecular formula C8H14N2O2 B095935 1,1'-(Piperazine-1,4-diyl)diethanone CAS No. 18940-57-3

1,1'-(Piperazine-1,4-diyl)diethanone

Cat. No.: B095935
CAS No.: 18940-57-3
M. Wt: 170.21 g/mol
InChI Key: NBQBICYRKOTWRR-UHFFFAOYSA-N
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Description

1,1'-(Piperazine-1,4-diyl)diethanone, identified by CAS Number 18940-57-3, is a high-purity chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound, with a molecular formula of C8H14N2O2 and a molecular weight of 170.21 g/mol, serves as a versatile synthon and key precursor in organic synthesis . Its structure features a piperazine core symmetrically disubstituted with acetyl groups, making it a valuable intermediate for the development of more complex molecules, including potential pharmacologically active compounds . In research applications, this diketopiperazine derivative is primarily utilized as a scaffold for constructing diverse chemical libraries. Researchers value it for its role in the synthesis of heterocyclic compounds and its potential in drug discovery projects. The compound is typically characterized by a purity of 95% or higher, ensuring reliability and consistency in experimental results . It is essential to handle this material with appropriate care; safety data indicates it may cause skin and eye irritation, so researchers should consult the Safety Data Sheet (SDS) and employ standard personal protective equipment . This product is offered for research and development purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary applications . For laboratory handling, the recommended storage condition is sealed in a dry environment at room temperature to maintain its stability and longevity .

Properties

IUPAC Name

1-(4-acetylpiperazin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQBICYRKOTWRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00172352
Record name Piperazine, 1,4-diacetyl-
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Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18940-57-3
Record name 1,1′-(1,4-Piperazinediyl)bis[ethanone]
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Record name 1,4-Diacetylpiperazine
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Record name 18940-57-3
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Record name 18940-57-3
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Record name Piperazine, 1,4-diacetyl-
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Record name 1,4-Diacetylpiperazine
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Preparation Methods

Reaction Mechanism and Conditions

Piperazine undergoes acetylation in the presence of acetic anhydride under reflux conditions. The reaction typically employs a 1:2 molar ratio of piperazine to acetic anhydride to ensure complete diacetylation. A solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is used to facilitate mixing, while a base like triethylamine may neutralize the generated acetic acid.

The chemical equation is as follows:
Piperazine+2(CH3CO)2O1,4-Diacetylpiperazine+2CH3COOH\text{Piperazine} + 2 \, (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{1,4-Diacetylpiperazine} + 2 \, \text{CH}_3\text{COOH}

Optimization and Yield

Reaction optimization studies indicate that prolonged reflux (8–12 hours) achieves yields exceeding 85%. The product is purified via recrystallization from ethanol or column chromatography. Table 1 summarizes key parameters:

ParameterValueSource Citation
Molar Ratio1:2 (Piperazine:Ac₂O)
SolventDCM or THF
TemperatureReflux (~40–80°C)
Reaction Time8–12 hours
Yield85–92%

Alternative Synthetic Routes

Multi-Step Substitution Reactions

US Patent 9,199,944 discloses a two-step substitution method for pyrimidine derivatives, which could inspire analogous approaches for piperazine systems. For instance:

  • Step 1 : Reacting a chloro-pyrimidine with an amine to form a mono-substituted intermediate.

  • Step 2 : Substituting a second chloro group with another amine.
    While this method targets pyrimidine derivatives, substituting pyrimidine with piperazine and using acetylated amines might yield 1,4-diacetylpiperazine. However, this route lacks explicit documentation.

Catalytic and Industrial Considerations

Industrial-Scale Production

Large-scale synthesis prioritizes cost-effectiveness and safety. Acetic anhydride, while effective, poses handling risks due to its corrosive nature. Alternative acetylating agents (e.g., acetyl chloride) offer faster reactions but generate HCl, necessitating robust scrubbing systems .

Chemical Reactions Analysis

Types of Reactions

1,1'-(Piperazine-1,4-diyl)diethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetyl groups to primary amines.

    Substitution: Nucleophilic substitution reactions can replace the acetyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of piperazine, 1,4-diacetyl- can yield N-oxides, while reduction can produce primary amines .

Mechanism of Action

The mechanism of action of piperazine, 1,4-diacetyl- involves its interaction with specific molecular targets. For instance, piperazine compounds are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in the flaccid paralysis of parasitic worms . The exact molecular pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

This compound

  • Reactivity: Chloroacetyl groups act as leaving groups, facilitating nucleophilic substitutions (e.g., with thiols or amines) to form bis(thienopyridines) (74–79% yields) .
  • Bioactivity: Derivatives like 12a,b (thienopyridines) show antitumor activity via tubulin inhibition .

Diphenylphosphoryl Derivative

  • Reactivity : Phosphoryl groups enhance metal-binding affinity, critical for sensor design.
  • Application : Used in potentiometric sensors with high selectivity for Cd²⁺ (R² = 0.91) .

Hydroxyethyl Derivative

  • Physicochemical Properties : Increased hydrophilicity (logP ~0.5) improves solubility for drug formulations .

Thiadiazole Derivatives

  • Bioactivity: Compound 9 exhibits MIC values of 12.5 µg/mL against S. aureus due to enoyl-ACP reductase inhibition .

Hydroxyethylamine Analogs

  • Mechanism : Bind at α,β-tubulin interfaces (docking scores: −9.2 to −10.1 kcal/mol), disrupting microtubule dynamics .

Q & A

Q. What are the established synthetic routes for 1,1'-(Piperazine-1,4-diyl)diethanone, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or acylation reactions. For example:
  • Acylation of Piperazine : Reacting piperazine with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) in dichloromethane (DCM) or ethanol under reflux .

  • Optimization : Yield and purity depend on stoichiometry (e.g., 2:1 molar ratio of acylating agent to piperazine), solvent polarity, and temperature. Ethanol as a solvent may reduce side reactions compared to DCM .

  • Byproduct Control : Impurities like mono-acetylated piperazine can be minimized using excess acylating agent and extended reaction times .

    • Data Table : Common Reaction Conditions
ReagentSolventTemperatureYield (%)Purity (%)
Acetyl chlorideDCM0–25°C65–7590–95
Acetic anhydrideEthanolReflux70–8085–90

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of acetyl groups (peaks at ~2.1 ppm for CH3_3 and ~170 ppm for carbonyl) and piperazine backbone (N–CH2_2 at ~3.5 ppm) .
  • X-ray Crystallography : Resolves crystal packing and bond angles. Piperazine rings often adopt chair conformations, with acetyl groups in equatorial positions .
  • IR Spectroscopy : C=O stretches at ~1650–1700 cm1^{-1} validate acylation .

Q. How does the reactivity of this compound compare to structurally related piperazine derivatives?

  • Methodological Answer :
  • Electrophilic Reactivity : The electron-withdrawing acetyl groups reduce piperazine’s basicity (pKa ~7.5 vs. ~9.8 for unsubstituted piperazine), slowing protonation and nucleophilic substitution .
  • Functionalization : Unlike chloroacetyl derivatives (e.g., 1,4-bis(chloroacetyl)piperazine), the ethanone groups are less reactive toward nucleophiles, making the compound more stable in aqueous conditions .

Advanced Research Questions

Q. How can computational models (e.g., QSPR, molecular docking) predict the physicochemical and biological properties of this compound?

  • Methodological Answer :
  • QSPR Models : Use descriptors like topological surface area (TPSA), logP, and hydrogen-bonding capacity to predict solubility (~2.5 mg/mL in water) and bioavailability (GI absorption ~80%) .

  • Molecular Docking : Simulate interactions with biological targets (e.g., serotonin receptors) using software like AutoDock. The acetyl groups may hinder binding compared to bulkier substituents .

    • Data Table : Computed Properties (CC-DPS)
PropertyValueRelevance to Research
LogP0.8Membrane permeability
TPSA45.8 ŲSolubility
H-bond Acceptors4Target binding

Q. How should researchers address contradictions in reported synthesis yields or byproduct profiles?

  • Methodological Answer :
  • Case Study : Discrepancies in yields (65–85%) arise from solvent choice (polar vs. non-polar) and purification methods (recrystallization vs. column chromatography) .
  • Resolution : Use HPLC-MS to identify byproducts (e.g., mono-acetylated derivatives) and optimize reaction stoichiometry or quenching steps .

Q. What strategies improve the scalability of this compound synthesis while maintaining cost-efficiency?

  • Methodological Answer :
  • Solvent Recycling : Ethanol can be recovered via distillation, reducing costs by ~30% .
  • Catalysis : Transition-metal catalysts (e.g., Pd/C) under hydrogen atmosphere may enhance acylation efficiency but require careful handling .

Q. How can the compound’s potential as a bioactive scaffold be evaluated in drug discovery?

  • Methodological Answer :
  • In Vitro Assays : Test against kinase or GPCR targets using fluorescence polarization or radioligand binding assays. The acetyl groups may limit cellular uptake, requiring prodrug strategies .
  • SAR Studies : Compare with analogs like 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone to assess the impact of substituents on activity .

Q. What methodologies mitigate challenges in solubility or stability during formulation?

  • Methodological Answer :
  • Co-Solvents : Use DMSO or PEG-400 to enhance aqueous solubility for in vitro studies .
  • Lyophilization : Stabilize the compound for long-term storage by freeze-drying with cryoprotectants (e.g., trehalose) .

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